

Crystal Structure Analysis & Conformational Dynamics of N-(2-methylphenyl)propanamide

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Compound of Interest

Compound Name:	<i>N</i> -(2-methylphenyl)propanamide
CAS No.:	19343-15-8
Cat. No.:	B1582556

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A Technical Guide for Structural Chemists and Medicinal Researchers

Executive Summary

This technical guide provides a comprehensive framework for the crystallographic characterization of **N-(2-methylphenyl)propanamide** (also known as o-propionotoluidide). As a fundamental amide scaffold, this molecule serves as a critical model for understanding steric-induced conformational restriction in drug design.

Unlike simple acetanilides, the introduction of an ortho-methyl group creates a steric clash that forces the phenyl ring out of the amide plane. This guide details the synthesis, single-crystal growth, X-ray diffraction (XRD) workflow, and supramolecular analysis required to quantify these effects. We focus on the causality between the ortho-substitution and the resulting lattice energy, solubility profile, and bioactivity.

Chemical Context & Significance

The target molecule, **N-(2-methylphenyl)propanamide**, represents a class of sterically hindered amides. In medicinal chemistry, this scaffold is structurally homologous to the local anesthetic Prilocaine and serves as a simplified model for studying the "ortho-effect."

The Steric Mechanism

In unsubstituted N-phenylamides (like acetanilide), the amide group and phenyl ring are nearly coplanar, maximizing

-conjugation. However, in **N-(2-methylphenyl)propanamide**, the steric repulsion between the C(7)-Methyl group and the Amide Oxygen (or Hydrogen) disrupts this planarity.

- Consequence: The torsion angle

(C-N-C-C) deviates significantly from $0^\circ/180^\circ$.

- Impact: This "twist" reduces lattice energy (lowering melting point relative to para-isomers) and enhances solubility—a critical parameter in formulation science.

Experimental Protocols

Synthesis Workflow

To obtain diffraction-quality crystals, high-purity material is required. We utilize a nucleophilic acyl substitution under Schotten-Baumann conditions to ensure high yield and minimal side products.

Reagents:

- o-Toluidine (2-methylaniline): 10 mmol
- Propionyl Chloride: 11 mmol
- Triethylamine (Et
N): 12 mmol (Acid scavenger)
- Dichloromethane (DCM): Anhydrous solvent

Protocol:

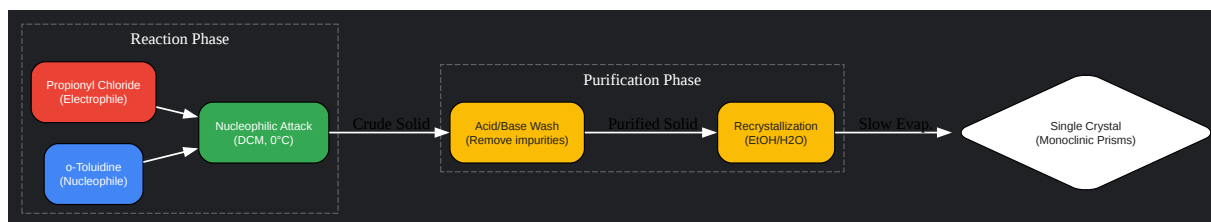
- Dissolution: Dissolve o-toluidine and Et N in dry DCM at 0°C under N atmosphere.
- Addition: Dropwise addition of propionyl chloride over 30 minutes. The exotherm must be controlled to prevent di-acylation.
- Quench & Wash: Stir for 2 hours at room temperature. Wash organic layer with 1M HCl (remove unreacted amine), then sat. NaHCO₃, then Brine.
- Isolation: Dry over MgSO₄, filter, and rotary evaporate to yield a crude off-white solid.

Single Crystal Growth (The Thermodynamic Driver)

Standard recrystallization often yields microcrystalline powder. For XRD, we require single crystals (

mm).

- Method: Slow Evaporation.^[1]
- Solvent System: Ethanol/Water (9:1 v/v).
- Mechanism: The hydrophobic o-tolyl group drives aggregation, while the amide hydrogen bonding directs the lattice assembly.
- Procedure: Dissolve 50 mg of purified compound in 5 mL warm ethanol. Filter into a scintillation vial. Cover with parafilm, pierce 3 small holes, and leave undisturbed at 20°C for 3-5 days.



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Figure 1: Synthesis and crystallization workflow for **N-(2-methylphenyl)propanamide**.

Crystallographic Analysis Strategy Data Collection Parameters[1][2][3]

- Radiation Source: Mo-K

(

Å).[1] Molybdenum is preferred over Copper for organic amides to minimize absorption effects and access higher

angles for better resolution.

- Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal methyl groups (propyl chain and o-tolyl methyl), ensuring precise bond lengths.

Space Group Determination

Based on homologous series (e.g., o-methylacetanilide), the predicted crystal system is Monoclinic.

- Likely Space Group:

or

.

- Reasoning: These centrosymmetric space groups efficiently pack molecules with both H-bond donors (N-H) and acceptors (C=O) without requiring chiral symmetry.

Structural Refinement Targets

When solving the structure (using SHELXT/Olex2), pay specific attention to:

- Amide Geometry: The C-N bond length should be approx. 1.35 Å, indicating partial double-bond character.
- Torsion Angle (τ): Measure the angle between the amide plane and the phenyl ring plane. A value near 180° indicates a trans amide (standard).
- Twist Angle (ω): Measure the angle between the phenyl ring plane and the amide plane.
 - Expectation: $\omega \approx 90^\circ$ due to the ortho-methyl steric clash.

Supramolecular Architecture

The crystal lattice is stabilized by a network of intermolecular forces. Understanding these is crucial for predicting solid-state stability.

Hydrogen Bonding (The Synthons)

The primary interaction is the N-H...O=C hydrogen bond.

- Pattern: In simple secondary amides, this forms infinite 1D chains.
- Graph Set Notation:

- Geometry: Distance

is typically

Å.

Hirshfeld Surface Analysis

To visualize the "packing landscape," we employ Hirshfeld surface analysis (using CrystalExplorer).

- d_{norm} Surface: Red spots will identify the strong N-H...O contacts.
- Shape Index: Look for "bow-tie" patterns indicating

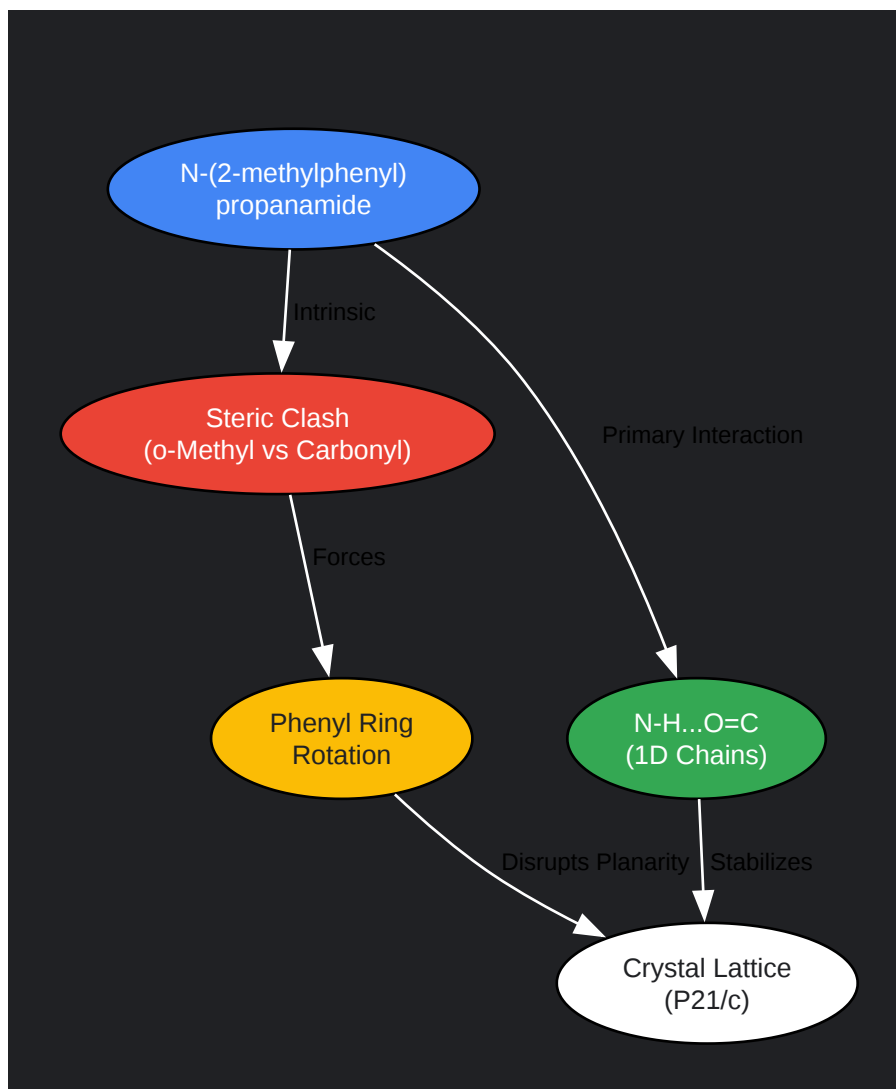
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stacking.

- Note: Due to the ortho-methyl twist,

-

stacking is often weaker or offset compared to planar acetanilides.



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Figure 2: Causal relationship between steric hindrance, molecular conformation, and lattice packing.

Data Summary & Reference Values

For validation, compare your experimental data against these representative ranges for N-aryl amides:

Parameter	Description	Typical Value (Range)	Significance
Bond: C-N	Amide bond length	1.34 - 1.36 Å	Partial double bond character (Resonance).
Bond: C=O	Carbonyl bond length	1.22 - 1.24 Å	H-bond acceptor strength.
Angle: C-N-C	Amide bond angle	125° - 129°	hybridization.
Torsion	Phenyl/Amide Twist	45° - 90°	Critical: Indicates steric hindrance of o-Me.
H-Bond	N-H...O Distance	2.85 - 2.95 Å	Strong electrostatic interaction.

References

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Sources

- [1. N-\(2-Methylphenylsulfonyl\)propanamide - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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